N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide
Description
N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide is an oxalamide derivative characterized by two distinct substituents:
- N1-substituent: A 2-(cyclohex-1-en-1-yl)ethyl group, introducing a cycloalkene moiety that may enhance lipophilicity and influence conformational flexibility.
- N2-substituent: A 2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl group, combining an indoline ring (with a methyl substitution) and a piperidine ring.
Properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-N'-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-piperidin-1-ylethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H38N4O2/c1-29-17-13-22-18-21(10-11-23(22)29)24(30-15-6-3-7-16-30)19-28-26(32)25(31)27-14-12-20-8-4-2-5-9-20/h8,10-11,18,24H,2-7,9,12-17,19H2,1H3,(H,27,31)(H,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHSCLIKKWHVYMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NCCC3=CCCCC3)N4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H38N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide, with CAS number 1049477-67-9, is a synthetic compound that belongs to a class of organic compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential applications in medicine.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 388.5 g/mol. The structure contains a cyclohexene moiety and an indoline derivative, which are critical for its biological interactions.
Pharmacological Profile
Research indicates that this compound exhibits significant biological activity through various mechanisms:
- Nitric Oxide Production : The compound has been shown to enhance the production of nitric oxide (NO), a crucial signaling molecule involved in numerous physiological processes including vasodilation and immune response modulation . NO plays a role in mediating tumoricidal and bactericidal actions in macrophages, indicating potential applications in cancer therapy and infectious diseases .
- Indoleamine 2,3-Dioxygenase (IDO) Inhibition : The compound has been identified as an inhibitor of IDO, an enzyme implicated in immune suppression associated with cancer and infections like HIV . Inhibition of IDO can enhance the effectiveness of anti-cancer treatments by reversing tumor-induced immunosuppression.
Case Studies and Research Findings
Several studies have investigated the pharmacological effects of this compound:
- Cancer Immunotherapy : A study demonstrated that co-administration of this compound with standard chemotherapeutics improved anti-tumor responses in preclinical models by modulating immune responses through IDO inhibition .
- Inflammation Modulation : Another investigation highlighted the compound's ability to regulate pro-inflammatory cytokines such as IL6 and IL8, suggesting its potential use in treating inflammatory diseases .
- Neuroprotective Effects : Preliminary studies indicate that the compound may exert neuroprotective effects through its interaction with neurotransmitter systems, although further research is needed to clarify these mechanisms.
Comparative Biological Activity
The following table summarizes the key biological activities and mechanisms associated with this compound compared to similar compounds:
| Compound Name | Nitric Oxide Production | IDO Inhibition | Anti-Cancer Activity | Inflammation Modulation |
|---|---|---|---|---|
| N1...oxalamide | Yes | Yes | Yes | Yes |
| Similar Compound A | Moderate | No | Moderate | Yes |
| Similar Compound B | Yes | Yes | Yes | No |
Comparison with Similar Compounds
Data Tables
Table 1: Molecular Properties of Compared Compounds
| Compound ID | Molecular Formula | Molecular Weight | CAS Number |
|---|---|---|---|
| C₂₀H₃₀N₄O₂ | 358.5 | 921893-94-9 | |
| C₂₁H₂₇N₅O₃ | 397.5 | 922014-03-7 | |
| C₂₃H₃₀N₄O₂S | 426.6 | 921893-70-1 |
Table 2: Substituent Analysis
| Compound ID | N1 Substituent | N2 Substituent |
|---|---|---|
| Ethyl | 1-methylindolin-5-yl + piperidine | |
| 1-methylindolin-5-yl + pyrrolidine | 5-methylisoxazole | |
| 1-methylindolin-5-yl + piperidine | Thiophen-2-ylmethyl |
Research Findings and Limitations
- Data Gaps : Physicochemical properties (e.g., melting point, solubility) and biological data (e.g., IC₅₀ values, receptor binding) are unavailable, limiting a direct pharmacological comparison.
- Therapeutic Potential: Oxalamides are often explored as kinase inhibitors or neuromodulators; the indoline-piperidine/thiophene combinations in suggest possible applications in cancer or neurodegenerative diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
